molecular formula C4H6N2 B12108824 2H-pyrrol-5-amine

2H-pyrrol-5-amine

Cat. No.: B12108824
M. Wt: 82.10 g/mol
InChI Key: BSNZWSKBNMIUPM-UHFFFAOYSA-N
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Description

2H-Pyrrol-5-amine is a heterocyclic organic compound that features a five-membered ring containing one nitrogen atom This compound is a derivative of pyrrole, which is known for its aromatic properties and significant role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-Pyrrol-5-amine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of by-products and operates in the absence of organic solvents .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions due to their efficiency and environmental benefits. These reactions typically involve the use of hexane-2,5-dione and aromatic amines in the presence of organocatalysts like squaric acid . The process is scalable and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: N-substituted pyrroles.

Mechanism of Action

The mechanism of action of 2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as competitive inhibitors of enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cell proliferation and angiogenesis . The amino group at the fifth position allows for hydrogen bonding and electrostatic interactions with the active sites of these enzymes, leading to their inhibition and subsequent therapeutic effects.

Comparison with Similar Compounds

  • Pyrrolone
  • Pyrrolidinone
  • Imidazole
  • Pyridine

Properties

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

2H-pyrrol-5-amine

InChI

InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-2H,3H2,(H2,5,6)

InChI Key

BSNZWSKBNMIUPM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=N1)N

Origin of Product

United States

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